molecular formula C13H17NO3 B1475221 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid CAS No. 1713773-59-1

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid

Cat. No.: B1475221
CAS No.: 1713773-59-1
M. Wt: 235.28 g/mol
InChI Key: XWUAYTSKHCREKO-UHFFFAOYSA-N
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Description

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is an organic compound with the molecular formula C13H17NO3 It features a pyrrolidine ring substituted with a hydroxyethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrrolidine derivative with a benzoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or tosylates under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzoic acid: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.

    3-(1-Hydroxyethyl)pyrrolidine: Lacks the benzoic acid moiety, which may influence its solubility and pharmacokinetic properties.

Uniqueness

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is unique due to the presence of both the hydroxyethyl group and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)11-6-7-14(8-11)12-4-2-10(3-5-12)13(16)17/h2-5,9,11,15H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUAYTSKHCREKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid

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